molecular formula C8H7N3O2S B570992 2-Hydrazinyl-1,3-benzothiazole-6-carboxylic acid CAS No. 117342-15-1

2-Hydrazinyl-1,3-benzothiazole-6-carboxylic acid

Katalognummer: B570992
CAS-Nummer: 117342-15-1
Molekulargewicht: 209.223
InChI-Schlüssel: NDTXEFFFDXPUHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydrazinyl-1,3-benzothiazole-6-carboxylic acid is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-1,3-benzothiazole-6-carboxylic acid typically involves the reaction of 2-mercaptobenzothiazole with hydrazine hydrate. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period . The general reaction scheme is as follows:

2-Mercaptobenzothiazole+Hydrazine hydrate2-Hydrazino-benzothiazole\text{2-Mercaptobenzothiazole} + \text{Hydrazine hydrate} \rightarrow \text{2-Hydrazino-benzothiazole} 2-Mercaptobenzothiazole+Hydrazine hydrate→2-Hydrazino-benzothiazole

Further functionalization of the hydrazino group can be achieved by reacting with various carboxylic acids or their derivatives to form the carboxylic acid group at the 6-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydrazinyl-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group can yield azo compounds, while substitution reactions can introduce various functional groups at the hydrazino position .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the hydrazino and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

117342-15-1

Molekularformel

C8H7N3O2S

Molekulargewicht

209.223

IUPAC-Name

2-hydrazinyl-1,3-benzothiazole-6-carboxylic acid

InChI

InChI=1S/C8H7N3O2S/c9-11-8-10-5-2-1-4(7(12)13)3-6(5)14-8/h1-3H,9H2,(H,10,11)(H,12,13)

InChI-Schlüssel

NDTXEFFFDXPUHG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(=O)O)SC(=N2)NN

Synonyme

6-Benzothiazolecarboxylicacid,2-hydrazino-(6CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.